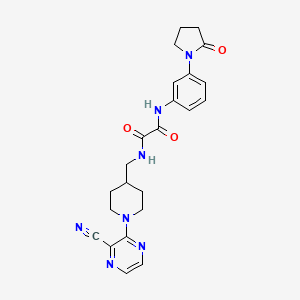
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C23H25N7O3 and its molecular weight is 447.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex chemical compound with significant potential in biological applications. Its unique structural features, including a cyanopyrazine group and a piperidine ring, make it a valuable candidate in drug discovery and therapeutic development.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
This formula indicates the presence of various functional groups that contribute to its biological activity. The structural characteristics include:
- Cyanopyrazine moiety : This feature is known for its interactions with biological targets.
- Piperidine ring : Often associated with pharmacological activity.
- Oxalamide linkage : This component may enhance binding affinity to target proteins.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Reaction of 3-cyanopyrazine with piperidine derivatives : This step forms the core structure.
- Formation of oxalamide linkage : This is achieved through coupling reactions under controlled conditions to ensure high yield and purity.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as a therapeutic agent.
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors, modulating their activity. This modulation can lead to various biological effects, including:
- Inhibition of specific kinases : Related to cancer treatment, particularly targeting Checkpoint Kinase 1 (CHK1).
- Modulation of immune responses : Potentially beneficial in autoimmune diseases by affecting T-cell differentiation.
Case Studies and Research Findings
Several studies have highlighted the therapeutic implications of this compound:
- CHK1 Inhibition : Research indicates that compounds with similar structures exhibit significant inhibitory effects on CHK1, which is crucial for cancer cell cycle regulation. The incorporation of the cyanopyrazine group enhances this activity, making it a candidate for further development in oncology therapies .
- Autoimmune Disease Models : In vivo studies demonstrated that derivatives of this compound can effectively modulate immune responses in mouse models of autoimmune diseases, suggesting potential therapeutic applications .
Comparative Analysis
To better understand its efficacy and uniqueness, a comparison with structurally similar compounds is beneficial:
| Compound Name | Target Activity | Notable Features |
|---|---|---|
| Compound A | CHK1 Inhibition | Lacks cyanopyrazine group |
| Compound B | Immune Modulation | Similar piperidine structure |
| N1...oxalamide | CHK1 Inhibition & Immune Modulation | Unique combination of functional groups leading to enhanced activity |
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O3/c24-14-19-21(26-9-8-25-19)29-11-6-16(7-12-29)15-27-22(32)23(33)28-17-3-1-4-18(13-17)30-10-2-5-20(30)31/h1,3-4,8-9,13,16H,2,5-7,10-12,15H2,(H,27,32)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJGHNHIICHKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














